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molecular formula C5H14Cl2N2 B1592185 Cyclopentylhydrazine dihydrochloride CAS No. 645372-27-6

Cyclopentylhydrazine dihydrochloride

Cat. No. B1592185
M. Wt: 173.08 g/mol
InChI Key: FPQRIFDTYLBNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06326495B2

Procedure details

Cyclopentanol (6.127 kg, 71.1 moles) and triphenylphosphine (18.667 kg, 71.25 moles) were dissolved in tetrahydrofuran (40 gal) in a clean and dry, nitrogen purged 100 gallon tank and the reaction mixture was cooled to 5° C. A solution of di-t-butyl azodicarboxylate (14.9 kg, 64.7 moles) in tetrahydrofuran (36 L) was added over about 2 hours keeping the temperature <6° C. The reaction was allowed to stir for 5 hours as the temperature was allowed to slowly increase to 20-25° C. 6N HCl (26.5 L) was added to the reaction which was at 20° C. The reaction was allowed to stir 24 hours at 20-25° C. at which point the starting material had reacted. Water (10 gal, 37.85 L) was added and the tetrahydrofuran was removed by vacuum distillation. During the concentration, triphenylphosphine oxide precipitated and an additional 20 gal (75.7 L) of water was added. The reaction was cooled and methylene chloride (30 gal, 113.6 L) was added. The layers were separated and the aqueous was extracted twice more with methylene chloride (10 gal, 37.85 L) The aqueous was distilled to remove water. As the volume was reduced, isopropanol (3×20 gal (75.7 L)) was added to azeotrope the residual water. The resulting slurry was filtered and the solids were vacuum oven dried to give 7.682 kg (68.6% of theoretical) over multiple crops. This material was characterized to be the dihydrochloride salt; mp 189-194° C.
Quantity
6.127 kg
Type
reactant
Reaction Step One
Quantity
18.667 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.9 kg
Type
reactant
Reaction Step Two
Quantity
36 L
Type
solvent
Reaction Step Two
Name
Quantity
26.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
37.85 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1(O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:26](C(OC(C)(C)C)=O)=[N:27]C(OC(C)(C)C)=O.[ClH:42].C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl>O1CCCC1.O>[ClH:42].[ClH:42].[CH:1]1([NH:26][NH2:27])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
6.127 kg
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
18.667 kg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14.9 kg
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
36 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
26.5 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Five
Name
Quantity
37.85 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
to stir for 5 hours as the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
nitrogen purged 100 gallon tank
CUSTOM
Type
CUSTOM
Details
the temperature <6° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly increase to 20-25° C
CUSTOM
Type
CUSTOM
Details
was at 20° C
STIRRING
Type
STIRRING
Details
to stir 24 hours at 20-25° C. at which point the starting material
Duration
24 h
CUSTOM
Type
CUSTOM
Details
had reacted
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed by vacuum distillation
CONCENTRATION
Type
CONCENTRATION
Details
During the concentration, triphenylphosphine oxide
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
an additional 20 gal (75.7 L) of water was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
methylene chloride (30 gal, 113.6 L) was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted twice more with methylene chloride (10 gal, 37.85 L) The
DISTILLATION
Type
DISTILLATION
Details
aqueous was distilled
CUSTOM
Type
CUSTOM
Details
to remove water
ADDITION
Type
ADDITION
Details
isopropanol (3×20 gal (75.7 L)) was added
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 7.682 kg (68.6% of theoretical) over multiple crops

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
Cl.Cl.C1(CCCC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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